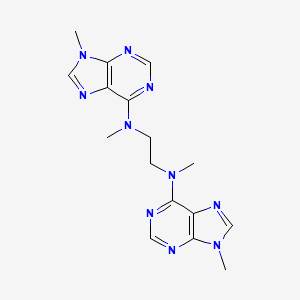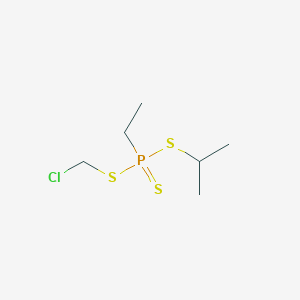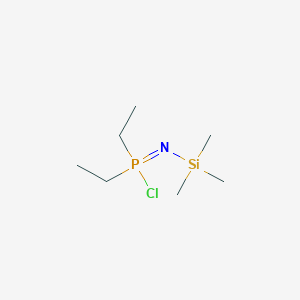
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphinimidic chloride group, which is bonded to diethyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diethylphosphonoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acids and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and molecular iodine.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield phosphonamides, phosphonates, and other derivatives .
Aplicaciones Científicas De Investigación
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various molecular targets, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl P,P-diethylphosphonoacetate: Similar in structure but differs in the functional groups attached to the phosphorus atom.
Trimethylsilyl P,P-dimethylphosphonoacetate: Another related compound with different alkyl groups attached to the phosphorus atom.
Uniqueness
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its specific combination of diethyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
90413-88-0 |
|---|---|
Fórmula molecular |
C7H19ClNPSi |
Peso molecular |
211.74 g/mol |
Nombre IUPAC |
chloro-diethyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C7H19ClNPSi/c1-6-10(8,7-2)9-11(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
YSCQHDCUJOYDMG-UHFFFAOYSA-N |
SMILES canónico |
CCP(=N[Si](C)(C)C)(CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
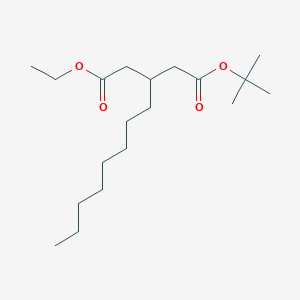
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)
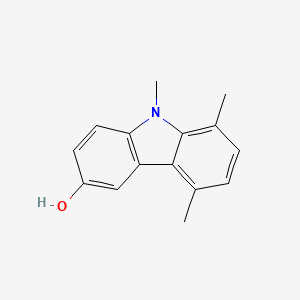

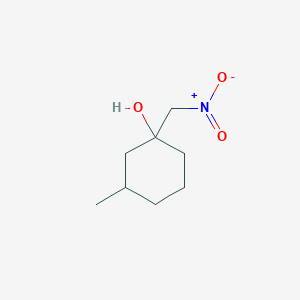
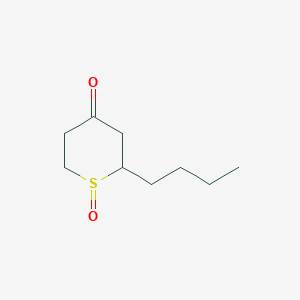
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
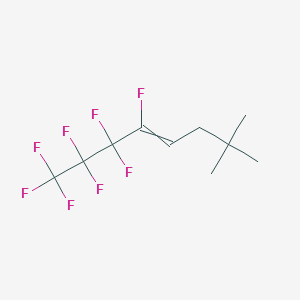
phosphanium iodide](/img/structure/B14371387.png)
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
